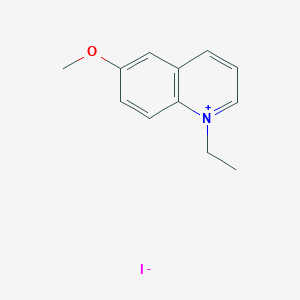

6-Methoxy-N-ethylquinoliniumiodide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-ethyl-6-methoxyquinolin-1-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO.HI/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATPLOKNKMKYFV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385119 |

Source

|

| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34373-76-7 |

Source

|

| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Spectral Properties of 6-Methoxy-N-ethylquinolinium iodide

For Researchers, Scientists, and Drug Development Professionals

Core Spectral and Physical Properties

6-Methoxy-N-ethylquinolinium iodide is a water-soluble organic salt that exhibits fluorescence, which is notably quenched by halide ions, particularly chloride. This property forms the basis of its application in measuring intracellular chloride concentrations.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄INO | AAT Bioquest[1][2], MedChemExpress[3] |

| Molecular Weight | 315.15 g/mol | AAT Bioquest[1][2] |

| Appearance | White solid | AAT Bioquest[2] |

| Solubility | Soluble in DMSO | AAT Bioquest[1][2] |

| Excitation Maximum (λex) | 318 nm - 344 nm | AAT Bioquest[2][4][5] |

| Emission Maximum (λem) | 442 nm - 447 nm | AAT Bioquest[2][4][5] |

Synthesis Protocol

The synthesis of 6-Methoxy-N-ethylquinolinium iodide is achieved through the quaternization of the nitrogen atom in the 6-methoxyquinoline (B18371) ring with an ethyl group, using ethyl iodide as the alkylating agent.

Experimental Protocol: Synthesis of 6-Methoxy-N-ethylquinolinium iodide

-

Reactants:

-

6-Methoxyquinoline (1 equivalent)

-

Ethyl iodide (1.5 - 2 equivalents)

-

Acetonitrile or Dimethylformamide (DMF) as the solvent

-

-

Procedure:

-

Dissolve 6-methoxyquinoline in a minimal amount of the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, will likely precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified 6-Methoxy-N-ethylquinolinium iodide product under vacuum.

-

References

Synthesis of 6-Methoxy-N-ethylquinolinium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-N-ethylquinolinium iodide, commonly known as MEQ, is a fluorescent dye widely utilized as a sensitive indicator for chloride ions in biological systems. Its fluorescence is dynamically quenched by chloride through a collisional mechanism, making it a valuable tool for studying chloride concentration and transport in cellular and subcellular environments. This technical guide provides an in-depth overview of the synthesis of 6-Methoxy-N-ethylquinolinium iodide, including a detailed experimental protocol, characterization data, and a discussion of the underlying chemical principles. The straightforward synthesis and favorable photophysical properties of MEQ continue to make it a relevant probe in various research and drug development applications.

Introduction

Quinolinium-based fluorescent dyes have emerged as essential tools for the quantitative measurement of intracellular chloride concentration. Among these, 6-Methoxy-N-ethylquinolinium iodide (MEQ) is a prominent member, valued for its sensitivity to chloride ions. The core of its function lies in the principle of collisional quenching, where the fluorescence intensity of the molecule decreases in proportion to the concentration of the quenching agent, in this case, chloride ions. This property allows for real-time monitoring of chloride levels in biological compartments.

The synthesis of MEQ is based on a classic organic reaction: the quaternization of a tertiary amine. In this case, the nitrogen atom of the 6-methoxyquinoline (B18371) ring acts as a nucleophile, attacking an ethylating agent to form the corresponding quaternary ammonium (B1175870) salt. This guide will detail a standard laboratory procedure for this synthesis.

Synthesis Route

The synthesis of 6-Methoxy-N-ethylquinolinium iodide is achieved through the N-alkylation of 6-methoxyquinoline with ethyl iodide. This reaction, a type of Menshutkin reaction, involves the quaternization of the nitrogen atom in the quinoline (B57606) ring.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 6-Methoxy-N-ethylquinolinium iodide.

Experimental Protocol

This protocol is a general representation of the synthesis of N-alkylated quinolinium compounds and should be adapted and optimized based on laboratory conditions and available reagents.

Materials:

-

6-Methoxyquinoline

-

Ethyl iodide

-

Anhydrous acetonitrile (B52724) (or another suitable polar aprotic solvent such as DMF)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add a molar excess of ethyl iodide (typically 1.5-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but typically range from several hours to overnight.

-

Product Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, being a salt, is often insoluble in the reaction solvent and may precipitate out upon cooling. If necessary, the product can be further precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified product under vacuum to obtain 6-Methoxy-N-ethylquinolinium iodide as a solid.

Data Presentation

The following table summarizes the key quantitative data for 6-Methoxy-N-ethylquinolinium iodide.

| Property | Value |

| Chemical Formula | C₁₂H₁₄INO |

| Molecular Weight | 315.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 182–183 °C |

| Solubility | Soluble in water and DMSO |

| Excitation Wavelength (λex) | ~344 nm |

| Emission Wavelength (λem) | ~442 nm |

Characterization

The structure and purity of the synthesized 6-Methoxy-N-ethylquinolinium iodide should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the ethyl group and the quaternization of the quinoline nitrogen, indicated by characteristic shifts in the aromatic protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the cation (C₁₂H₁₄NO⁺).

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: The melting point of the synthesized compound should be sharp and consistent with the literature value.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the characterized final product can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis and characterization of 6-Methoxy-N-ethylquinolinium iodide.

Conclusion

The synthesis of 6-Methoxy-N-ethylquinolinium iodide is a robust and reproducible process, accessible in most standard organic chemistry laboratories. The resulting compound is a powerful tool for the study of chloride ion dynamics in various biological and chemical systems. This guide provides the essential information for researchers and professionals to successfully synthesize and characterize this important fluorescent indicator. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

A Technical Guide to 6-Methoxy-N-ethylquinolinium Iodide (MEQ) for Cellular Chloride Ion Dynamics

CAS Number: 34373-76-7

This technical guide provides an in-depth overview of 6-Methoxy-N-ethylquinolinium iodide (MEQ), a fluorescent indicator essential for the quantitative analysis of intracellular chloride (Cl⁻) concentrations. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, experimental applications, and the underlying principles of its use.

Core Properties and Specifications

6-Methoxy-N-ethylquinolinium iodide is a water-soluble organic compound that functions as a chloride-sensitive fluorescent dye.[1] Its utility in biological systems stems from the collisional quenching of its fluorescence by chloride ions, allowing for the dynamic measurement of intracellular Cl⁻ levels.[2][3]

| Property | Value | Source |

| CAS Number | 34373-76-7 | [4] |

| Molecular Formula | C₁₂H₁₄INO | [4] |

| Molecular Weight | 315.15 g/mol | [4] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Excitation Wavelength (Max) | ~318-344 nm | [3] |

| Emission Wavelength (Max) | ~442-447 nm | [3] |

| Purity | ≥98% | [4] |

Mechanism of Action: Collisional Quenching

The fluorescence of MEQ is diminished in the presence of chloride ions through a process known as collisional quenching. This dynamic process involves a transient interaction between the excited state of the MEQ fluorophore and a chloride ion.[2][4] No ground-state complex is formed, and the quenching event does not result in a spectral shift.[4] The efficiency of this quenching is described by the Stern-Volmer relationship.

The quenching process is not exclusive to chloride and can be more efficient with other halides like bromide (Br⁻) and iodide (I⁻), as well as other anions such as thiocyanate.[4] However, in typical physiological conditions, the concentrations of these other ions are low enough that they do not significantly interfere with the measurement of chloride.[4]

Experimental Protocols

A significant challenge in using MEQ is its low membrane permeability. To overcome this, a membrane-permeable precursor, 6-methoxy-N-ethyl-1,2-dihydroquinoline (dihydro-MEQ or diH-MEQ), is utilized.[5][6][7] This reduced form readily enters cells and is then oxidized intracellularly to the chloride-sensitive, membrane-impermeant MEQ, effectively trapping the dye within the cell.[5][6]

Preparation of dihydro-MEQ (diH-MEQ)

A common protocol involves the reduction of MEQ to dihydro-MEQ using sodium borohydride (B1222165) just prior to cell loading.[4][6]

Materials:

-

6-Methoxy-N-ethylquinolinium iodide (MEQ)

-

Sodium borohydride (NaBH₄)

-

Appropriate buffer (e.g., Ringer's solution)

Procedure:

-

Prepare a stock solution of MEQ in the desired buffer.

-

Immediately before use, add a small amount of solid sodium borohydride to the MEQ solution.

-

The reduction to dihydro-MEQ is typically rapid. The resulting solution is then used for cell loading.

Measurement of Intracellular Chloride

This protocol outlines a general workflow for measuring changes in intracellular chloride using MEQ in a cellular context, for example, to study the activity of a chloride channel like the GABA-gated channel.[5]

Materials:

-

Cells of interest (e.g., neurons, fibroblasts)

-

Dihydro-MEQ solution

-

Physiological buffer

-

Fluorescence microscope with appropriate filters for MEQ excitation and emission

-

Agonist/antagonist for the chloride channel of interest

Procedure:

-

Cell Loading: Incubate the cells with the freshly prepared dihydro-MEQ solution. The incubation time and concentration will need to be optimized for the specific cell type.

-

Washing: After incubation, wash the cells with fresh physiological buffer to remove any extracellular dye.

-

Baseline Fluorescence Measurement: Acquire baseline fluorescence images of the MEQ-loaded cells.

-

Stimulation: Perfuse the cells with a buffer containing the agonist for the chloride channel being studied (e.g., GABA). This will open the channels, leading to an influx of Cl⁻ and subsequent quenching of MEQ fluorescence.

-

Data Acquisition: Continuously record the fluorescence intensity from the cells throughout the experiment.

-

Data Analysis: The change in fluorescence intensity is inversely proportional to the change in intracellular chloride concentration. The data can be analyzed using the Stern-Volmer equation to estimate changes in [Cl⁻]i.[8]

Quantitative Data

The efficiency of fluorescence quenching is quantified by the Stern-Volmer constant (Ksv). This constant is crucial for calibrating the fluorescence signal to changes in chloride concentration.

| Parameter | Value | Context | Source |

| Stern-Volmer Constant (Ksv) | ~19 M⁻¹ | In cells | [4][7] |

| Stern-Volmer Constant (Ksv) for 6MQ+ | ~75 M⁻¹ | In aqueous solution | [9] |

| Quenching Rate Constant (kq) for 6MQ+ | ~3.21 x 10⁹ M⁻¹s⁻¹ | In aqueous solution | [9] |

Safety and Handling

While comprehensive toxicological data is not available, 6-Methoxy-N-ethylquinolinium iodide should be handled with caution, as with all laboratory chemicals.[10] It is intended for research use only.[10]

-

Personal Protective Equipment: Wear appropriate gloves, protective clothing, and eyewear.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from long-term exposure to light.[10]

-

Disposal: Dispose of in accordance with local, state, or national regulations.[10]

Applications in Research and Drug Development

MEQ is a valuable tool for investigating the role of chloride channels in various physiological and pathophysiological processes. Its applications include:

-

Neuroscience: Studying the function of GABA-gated chloride channels and the role of chloride homeostasis in neuronal excitability.[5]

-

Cystic Fibrosis Research: Investigating the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a chloride channel.[6]

-

Cell Volume Regulation: Monitoring changes in intracellular chloride that are critical for regulatory volume decrease in cells.[11]

-

Drug Screening: High-throughput screening of compounds that modulate the activity of chloride channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Optical Imaging Reveals Elevated Intracellular Chloride in Hippocampal Pyramidal Neurons after Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 6-Methoxy-N-ethylquinolinium Iodide in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 6-Methoxy-N-ethylquinolinium iodide (MEQ) in dimethyl sulfoxide (B87167) (DMSO). This document includes quantitative solubility data, comprehensive experimental protocols for solubility determination, and a workflow for assessing the solubility of quinolinium derivatives.

Core Compound Properties

6-Methoxy-N-ethylquinolinium iodide, identified by CAS number 34373-76-7, is a fluorescent dye commonly used as a chloride indicator.[1][2][3] Its fluorescence is quenched by chloride ions through a process of collisional quenching.[3][4] The compound has a molecular weight of 315.15 g/mol and the molecular formula C₁₂H₁₄INO.[1]

Quantitative Solubility Data

The solubility of 6-Methoxy-N-ethylquinolinium iodide in DMSO has been reported, providing a critical parameter for the preparation of stock solutions in various research applications. The available data is summarized in the table below.

| Solvent | Reported Solubility | Molar Concentration (mM) | Conditions Noted |

| DMSO | 50 mg/mL | 158.65 | Ultrasonic assistance required; hygroscopic nature of DMSO can affect solubility.[5] |

Note: Several sources confirm the solubility of 6-Methoxy-N-ethylquinolinium iodide in DMSO without providing specific quantitative values.[3][6]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of 6-Methoxy-N-ethylquinolinium iodide in DMSO is not extensively published, a standard methodology can be adapted from general protocols for quinolinium derivatives and other small molecules. The following is a composite protocol based on established methods for kinetic and thermodynamic solubility assays.

Materials and Equipment

-

6-Methoxy-N-ethylquinolinium iodide (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Calibrated pipettes and tips

-

Microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Incubator or temperature-controlled shaker

Protocol: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of the compound.

-

Preparation of Supersaturated Solution: Add an excess amount of 6-Methoxy-N-ethylquinolinium iodide to a known volume of DMSO in a microcentrifuge tube.

-

Equilibration: Tightly seal the tube and agitate the mixture using a vortex mixer and/or a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration (Optional but Recommended): Filter the supernatant through a syringe filter that does not bind the compound to remove any remaining solid particles.

-

Quantification:

-

Using HPLC: Prepare a series of standard solutions of known concentrations of 6-Methoxy-N-ethylquinolinium iodide in DMSO. Analyze the filtered supernatant and the standard solutions by HPLC. Construct a calibration curve to determine the concentration of the compound in the supernatant.

-

Using UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for 6-Methoxy-N-ethylquinolinium iodide in DMSO. Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Dilute the filtered supernatant with DMSO to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of the compound in the original supernatant.

-

Protocol: Kinetic Solubility Assay (High-Throughput Method)

This method provides a more rapid assessment of solubility, often used in early drug discovery.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of 6-Methoxy-N-ethylquinolinium iodide in DMSO (e.g., 100 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microtiter plate.

-

Incubation: Incubate the plate at a controlled temperature for a specified duration (e.g., 2 hours).

-

Detection of Precipitation:

-

Nephelometry: Use a nephelometer to measure light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.

-

Visual Inspection: Visually inspect the wells for any signs of precipitation.

-

-

Determination of Kinetic Solubility: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a quinolinium derivative like 6-Methoxy-N-ethylquinolinium iodide.

Caption: Workflow for determining the solubility of quinolinium derivatives.

Conclusion

6-Methoxy-N-ethylquinolinium iodide exhibits good solubility in DMSO, a crucial characteristic for its application in biological assays. The provided protocols offer standardized methods for researchers to verify its solubility and to assess the solubility of other quinolinium derivatives. Adherence to these methodologies will ensure accurate and reproducible results in experimental settings.

References

A Technical Guide to Quinolinium-Based Chloride Indicators: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of quinolinium-based chloride indicators. These fluorescent probes have become indispensable tools for measuring intracellular chloride concentrations and studying chloride channel activity, playing a crucial role in fields ranging from basic cell biology to drug discovery for diseases like cystic fibrosis.

Core Principles: The Quenching Mechanism of Quinolinium Indicators

The functionality of quinolinium-based chloride indicators is predicated on a phenomenon known as collisional quenching . Unlike ratiometric indicators that exhibit a spectral shift upon ion binding, the fluorescence intensity of quinolinium dyes is decreased in the presence of chloride ions through a dynamic quenching mechanism.[1][2][3] This process involves a transient interaction between the excited state of the fluorophore and a chloride ion, leading to a non-radiative return to the ground state.[2] The efficiency of this quenching is directly proportional to the concentration of the quencher (chloride ions), a relationship described by the Stern-Volmer equation.

The quenching of quinolinium fluorescence by anions is understood to occur via a charge-transfer mechanism .[4] The quenching efficiency is related to the ease of oxidation of the anion.[5] Linear Stern-Volmer plots obtained from both fluorescence intensity and lifetime measurements support this dynamic quenching model.[4]

Below is a diagram illustrating the collisional quenching mechanism.

Caption: Collisional quenching of a quinolinium fluorophore by a chloride ion.

Key Quinolinium-Based Chloride Indicators: A Comparative Overview

A variety of quinolinium-based indicators have been synthesized, each with distinct properties. The choice of indicator often depends on the specific application, considering factors like chloride sensitivity, cell permeability, and spectral characteristics.

| Indicator | Abbreviation | Excitation (nm) | Emission (nm) | Stern-Volmer Constant (KSV, M-1) in Aqueous Solution | Intracellular KSV (M-1) | Key Features |

| 6-Methoxy-N-(3-sulfopropyl)quinolinium | SPQ | 344[3] | 443[3] | 118[2][6] | 12 - 16.2[2][7] | Prototype quinolinium indicator; requires cell loading via methods like hypotonic shock.[1][3] |

| N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | MQAE | 350[8] | 460[8] | 200[2][8] | 25[9] | Higher chloride sensitivity and quantum yield than SPQ.[2][8] |

| 6-Methoxy-N-ethylquinolinium iodide | MEQ | ~351-364[1] | ~460 | - | 19[2] | Can be rendered cell-permeant by reduction to its dihydro derivative (diH-MEQ).[2] |

| 6-methoxy-N-(n-aminoalkyl)quinolinium bromide (n=2) | AEQ | - | - | 354[6] | - | Improved chloride sensitivity due to N-substitution with a positively charged moiety.[6] |

| 6-methoxy-N-(3-trimethylammoniumpropyl)quinolinium dibromide | TMAPQ | - | - | 310[6][10] | - | Designed to eliminate pH-dependent fluorescence.[6][10] |

| Lucigenin | - | 368, 455[1] | 505[1] | 390[1][5] | Unsuitable for intracellular measurements. | High chloride sensitivity but generally not used for intracellular measurements.[1] |

Experimental Protocols

Synthesis of Quinolinium-Based Indicators

While detailed, optimized synthesis protocols are often proprietary or found within primary research articles, a general approach for the synthesis of many quinolinium derivatives involves the quaternization of the quinoline (B57606) nitrogen with an appropriate alkylating agent. For instance, the synthesis of N-substituted quinolinium compounds can be achieved by reacting a substituted quinoline with an alkyl halide.

Cell Loading Protocols

3.2.1. Hypotonic Shock for Membrane-Impermeant Indicators (e.g., SPQ)

This method transiently permeabilizes the cell membrane to allow the entry of charged indicators like SPQ.[1]

-

Prepare a hypotonic loading buffer by diluting a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) 1:1 with sterile water.

-

Add the indicator (e.g., 5 mM SPQ) to the hypotonic buffer.

-

Resuspend the cells (e.g., lymphocytes at 8–10 × 106 cells/mL) in the hypotonic loading buffer.

-

Incubate for a specific duration (e.g., 15 minutes at 37°C).[1] The optimal time may vary depending on the cell type.

-

Terminate the loading by adding a hypertonic solution or by pelleting the cells and resuspending them in an isotonic buffer (e.g., HBSS).

-

Allow the cells to recover for a period (e.g., 15 minutes at 37°C) before measurements.[1]

3.2.2. Non-Invasive Loading of MEQ via its Dihydro Derivative (diH-MEQ)

This method leverages a cell-permeant precursor that is oxidized to the active, cell-impermeant indicator intracellularly.[2]

-

Reduce MEQ to its lipophilic, chloride-insensitive form, 6-methoxy-N-ethyl-1,2-dihydroquinoline (diH-MEQ), using a reducing agent like sodium borohydride. This step should be performed just prior to cell loading.

-

Incubate the cells with the diH-MEQ solution. The concentration and incubation time will depend on the cell type.

-

The diH-MEQ will diffuse across the cell membrane.

-

Once inside the cell, diH-MEQ is rapidly reoxidized to the cell-impermeant, chloride-sensitive MEQ.[2]

The workflow for these two common cell loading techniques is depicted below.

Caption: Comparison of hypotonic shock and non-invasive cell loading methods.

In Situ Calibration of Intracellular Chloride Indicators

To accurately determine intracellular chloride concentrations, it is crucial to calibrate the fluorescence signal of the indicator within the cellular environment. This is because the quenching efficiency can be influenced by the intracellular milieu.[2][10]

-

Load the cells with the quinolinium-based indicator as described above.

-

Prepare a series of calibration buffers with known chloride concentrations (e.g., ranging from 0 mM to 140 mM). These buffers should contain a high potassium concentration (e.g., 100-150 mM) to clamp the membrane potential.[10] To maintain osmolarity, chloride is typically replaced with an anion that does not quench the indicator's fluorescence, such as gluconate.

-

Add ionophores to the cells to equilibrate the intracellular and extracellular ion concentrations. Commonly used ionophores include:

-

Expose the loaded cells to each calibration buffer in the presence of the ionophores.

-

Measure the fluorescence intensity (F) at each known chloride concentration ([Cl-]).

-

Measure the fluorescence intensity in a chloride-free buffer (F0).

-

Construct a Stern-Volmer plot by graphing F0/F against [Cl-]. The slope of the resulting linear fit will be the intracellular Stern-Volmer constant (KSV).

The relationship is described by the Stern-Volmer equation:

F0 / F = 1 + KSV [Cl-]

The following diagram outlines the in situ calibration workflow.

Caption: Step-by-step workflow for the in situ calibration of intracellular chloride indicators.

Future Directions

The development of quinolinium-based chloride indicators continues to evolve. Research efforts are focused on designing probes with improved properties, such as:

-

Red-shifted excitation and emission spectra to minimize photodamage and background fluorescence.[6]

-

Increased chloride sensitivity for more precise measurements.[6]

-

Improved cell retention to enable longer-term studies.

-

Ratiometric capabilities to allow for more robust measurements that are independent of indicator concentration.

These advancements will further solidify the role of quinolinium-based indicators as essential tools in the study of chloride homeostasis and its implications for human health and disease.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (SPQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. Use of MQAE for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-N-ethylquinolinium iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Methoxy-N-ethylquinolinium iodide, a fluorescent probe widely utilized for the detection and quantification of intracellular chloride ions.

Chemical Structure and Properties

6-Methoxy-N-ethylquinolinium iodide, commonly known as MEQ, is a cationic heterocyclic organic compound. The structure consists of a quinoline (B57606) ring system substituted with a methoxy (B1213986) group at the 6-position and an ethyl group at the nitrogen atom, with iodide as the counter-ion.

Table 1: Chemical and Physical Properties of 6-Methoxy-N-ethylquinolinium iodide

| Property | Value | Source |

| IUPAC Name | 6-methoxy-1-ethylquinolin-1-ium iodide | N/A |

| Synonyms | MEQ | [1] |

| CAS Number | 34373-76-7 | [2] |

| Molecular Formula | C12H14INO | [2] |

| Molecular Weight | 315.15 g/mol | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Excitation Wavelength | ~318-344 nm | [3][4] |

| Emission Wavelength | ~442-447 nm | [3][4] |

Synthesis of 6-Methoxy-N-ethylquinolinium iodide

Proposed Experimental Protocol for Synthesis

Materials:

-

Ethyl iodide

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add an excess of ethyl iodide (1.5 - 2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, 6-Methoxy-N-ethylquinolinium iodide, is expected to precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain 6-Methoxy-N-ethylquinolinium iodide as a solid.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: This is a generalized protocol and may require optimization for yield and purity.

Characterization Data

Authenticated, publicly available experimental spectra for 6-Methoxy-N-ethylquinolinium iodide are not readily found. The following table summarizes the expected and reported spectral properties.

Table 2: Spectral and Characterization Data

| Technique | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR Spectroscopy | Data not available in searched literature. |

| Mass Spectrometry | Data not available in searched literature. |

| Fluorescence | Excitation: ~318-344 nm, Emission: ~442-447 nm[3][4] |

Application as a Fluorescent Chloride Indicator

6-Methoxy-N-ethylquinolinium iodide is a well-established fluorescent probe for the measurement of intracellular chloride concentration. Its fluorescence is quenched by chloride ions through a process of collisional quenching.

Mechanism of Action: Collisional Quenching

The fluorescence quenching of MEQ by chloride ions follows the Stern-Volmer relationship. In this dynamic quenching process, the chloride ion collides with the excited state of the MEQ fluorophore, leading to a non-radiative decay to the ground state and a decrease in fluorescence intensity. The degree of quenching is proportional to the concentration of the quencher (chloride ions).

Caption: Mechanism of MEQ fluorescence quenching by chloride ions.

Experimental Protocol: Measurement of Intracellular Chloride

A common application of MEQ is the measurement of changes in intracellular chloride concentration in living cells. This often involves the use of its membrane-permeable precursor, dihydro-MEQ (diH-MEQ).

Protocol for Cell Loading with diH-MEQ:

-

Preparation of diH-MEQ: A fresh solution of the membrane-permeable diH-MEQ must be prepared immediately before use by the reduction of MEQ with sodium borohydride (B1222165).

-

Dissolve MEQ in a suitable solvent (e.g., methanol).

-

Add a molar excess of sodium borohydride.

-

Monitor the reaction (loss of fluorescence) to confirm the formation of diH-MEQ.

-

Neutralize any excess sodium borohydride carefully.

-

-

Cell Loading:

-

Culture cells to the desired confluency on a suitable imaging plate or coverslip.

-

Wash the cells with a chloride-free buffer.

-

Incubate the cells with the freshly prepared diH-MEQ solution in a chloride-free buffer for a specific duration (e.g., 30-60 minutes) at 37°C. diH-MEQ will diffuse across the cell membrane.

-

-

Intracellular Oxidation: Once inside the cells, diH-MEQ is oxidized back to the membrane-impermeant MEQ, trapping the fluorescent indicator in the cytoplasm.

-

Fluorescence Measurement:

-

Wash the cells to remove any extracellular dye.

-

Mount the cells on a fluorescence microscope (e.g., a confocal microscope).

-

Excite the cells at the appropriate wavelength (~340 nm) and record the fluorescence emission (~440 nm).

-

Changes in intracellular chloride concentration can be induced by treating the cells with agonists or ionophores, and the corresponding changes in MEQ fluorescence can be recorded over time.

-

Caption: Experimental workflow for intracellular chloride measurement using MEQ.

Data Presentation

Table 3: Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 315.15 g/mol | [3] |

| Excitation Maximum | ~318-344 nm | [3][4] |

| Emission Maximum | ~442-447 nm | [3][4] |

Conclusion

References

An In-Depth Technical Guide to MEQ Iodide: A Chloride-Specific Chromophore for Cellular and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-N-ethylquinolinium iodide (MEQ iodide), a fluorescent probe widely utilized for the quantitative analysis of intracellular chloride concentration. This document details the core principles of MEQ iodide's function, presents its key quantitative properties, outlines detailed experimental protocols for its application, and visualizes its mechanism and experimental workflows.

Introduction to MEQ Iodide

MEQ iodide is a water-soluble, fluorescent dye belonging to the quinolinium family of chloride indicators.[1] Its utility in biological and pharmaceutical research stems from its sensitivity to chloride ions, which allows for the dynamic measurement of intracellular chloride levels.[2][3] The fluorescence of MEQ is quenched by chloride ions through a process of diffusion-limited collisional quenching, where the interaction between the excited fluorophore and a chloride ion results in a non-radiative return to the ground state.[1][4] This quenching mechanism is described by the Stern-Volmer relationship, providing a quantitative basis for chloride concentration determination.[3][5]

A key advantage of MEQ iodide is the availability of a membrane-permeable precursor, dihydro-MEQ (diH-MEQ).[3][6] This lipophilic, non-fluorescent form can be readily loaded into cells, where it is subsequently oxidized to the fluorescent, membrane-impermeant MEQ iodide, effectively trapping the indicator in the intracellular space.[3][6] This method of loading is significantly less invasive than techniques like hypotonic shock required for other quinolinium-based dyes such as SPQ.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative properties of MEQ iodide, facilitating comparison and experimental design.

Table 1: Photophysical and Chemical Properties of MEQ Iodide

| Property | Value | References |

| Excitation Maximum (λex) | ~350-364 nm | [6] |

| Emission Maximum (λem) | ~440-450 nm | [1][6] |

| Molar Mass | 315.15 g/mol | N/A |

| Solubility | Water | [6] |

Table 2: Stern-Volmer Quenching Constants (KSV) for MEQ Iodide

The Stern-Volmer constant (KSV) is a measure of the sensitivity of a fluorophore to a quencher. It is determined by the equation: F₀/F = 1 + KSV[Cl⁻], where F₀ is the fluorescence intensity in the absence of chloride, F is the fluorescence intensity in the presence of chloride, and [Cl⁻] is the chloride concentration.[4][5]

| KSV (M⁻¹) | Experimental System | Notes | References |

| 19 | In cells (fibroblasts) | Slightly higher than that reported for SPQ in the same cells. | [1][6] |

| 16 ± 1 | Hippocampal slices | Determined under specific imaging conditions. | [5] |

Note: The KSV can vary depending on the cellular environment, viscosity, and presence of other quenching species. Therefore, in situ calibration is highly recommended for accurate quantitative measurements.[6][7]

Experimental Protocols

This section provides detailed methodologies for the use of MEQ iodide in measuring intracellular chloride concentration.

3.1. Preparation of Dihydro-MEQ (diH-MEQ) for Cell Loading

Since the reduced form, diH-MEQ, is susceptible to spontaneous oxidation, it is typically prepared fresh from MEQ iodide just before cell loading.[6]

-

Materials:

-

6-Methoxy-N-ethylquinolinium iodide (MEQ iodide)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Appropriate solvent (e.g., distilled water or buffer)

-

-

Procedure:

-

Dissolve MEQ iodide in the chosen solvent to a desired stock concentration.

-

Add a small excess of sodium borohydride to the MEQ iodide solution.

-

Incubate the reaction mixture at room temperature, protected from light, for a sufficient time to allow for the reduction of MEQ to diH-MEQ. The disappearance of the yellow color of MEQ indicates the completion of the reaction.

-

The resulting diH-MEQ solution is now ready for cell loading.

-

3.2. Cell Loading with diH-MEQ

This protocol describes a general procedure for loading adherent cells with the membrane-permeable diH-MEQ.

-

Materials:

-

Adherent cells cultured on coverslips or in appropriate imaging plates.

-

Freshly prepared diH-MEQ solution.

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

-

Procedure:

-

Wash the cells twice with the physiological buffer to remove any residual culture medium.

-

Incubate the cells with the diH-MEQ solution (typical final concentrations range from 0.5 to 5 mM, but should be optimized for the specific cell type) in the physiological buffer for 30-60 minutes at 37°C.

-

During this incubation, the lipophilic diH-MEQ will diffuse across the cell membrane.

-

Wash the cells three times with the physiological buffer to remove the extracellular diH-MEQ.

-

Allow the cells to incubate for an additional 15-30 minutes in the buffer to ensure complete intracellular oxidation of diH-MEQ to the fluorescent MEQ iodide.[3]

-

3.3. In Situ Calibration of Intracellular MEQ Fluorescence

To obtain accurate quantitative measurements of intracellular chloride, an in situ calibration is essential.[6][7] This is typically achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.

-

Materials:

-

MEQ-loaded cells.

-

Calibration buffers with known chloride concentrations (e.g., ranging from 0 mM to 150 mM, with an anion like gluconate substituting for chloride to maintain osmolarity).

-

Ionophores: Nigericin (B1684572) (a K⁺/H⁺ exchanger) and Tributyltin (a Cl⁻/OH⁻ exchanger).

-

-

Procedure:

-

Prepare a series of calibration buffers with varying chloride concentrations. These buffers should contain a high potassium concentration (e.g., 130-150 mM) to clamp the intracellular potassium concentration.

-

Incubate the MEQ-loaded cells in the presence of nigericin (e.g., 5-10 µM) and tributyltin (e.g., 10-20 µM) for a few minutes. These ionophores will permeabilize the cell membrane to their respective ions, allowing the intracellular chloride concentration to equilibrate with the extracellular concentration.

-

Sequentially perfuse the cells with the different calibration buffers, starting from the lowest chloride concentration.

-

Measure the fluorescence intensity (F) of the MEQ-loaded cells at each known chloride concentration.

-

Determine the fluorescence intensity in the absence of a quenchable signal (F₀). This can be achieved by lysing the cells at the end of the experiment with a detergent (e.g., digitonin) in a chloride-free buffer.

-

Plot F₀/F against the known chloride concentrations. The slope of the resulting linear fit will be the Stern-Volmer constant (KSV) for your specific experimental conditions.[5]

-

3.4. Fluorescence Measurement and Data Analysis

-

Instrumentation: A fluorescence microscope equipped with a suitable filter set for UV excitation (e.g., 360/40 nm) and blue emission (e.g., 460/50 nm) is required. For dynamic measurements, a system capable of time-lapse imaging is necessary.

-

Measurement:

-

Acquire baseline fluorescence images of the MEQ-loaded cells in a physiological buffer with a known chloride concentration.

-

Apply the experimental stimulus (e.g., addition of a drug, change in extracellular ion concentration).

-

Record the changes in MEQ fluorescence over time. A decrease in fluorescence intensity indicates an increase in intracellular chloride concentration.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest over the time course of the experiment.

-

Using the predetermined KSV from the in situ calibration, convert the fluorescence intensity values into intracellular chloride concentrations using the Stern-Volmer equation: [Cl⁻] = (F₀/F - 1) / KSV.

-

Mandatory Visualizations

4.1. Mechanism of MEQ Iodide Fluorescence Quenching

Caption: Mechanism of MEQ iodide fluorescence quenching by chloride ions.

4.2. Experimental Workflow for Intracellular Chloride Measurement

Caption: General experimental workflow for using MEQ iodide.

4.3. Application of MEQ Iodide in Studying GABA-A Receptor Function

Caption: MEQ iodide application in monitoring GABA-A receptor activity.

Concluding Remarks

MEQ iodide remains a valuable tool for researchers in various fields, including neuroscience, cell physiology, and drug discovery.[3][8] Its ability to provide quantitative measurements of intracellular chloride concentration allows for the detailed investigation of chloride channel function, cellular volume regulation, and the effects of novel therapeutic compounds on these processes.[2] While newer genetically encoded chloride indicators have been developed, the straightforward loading procedure and robust signal of MEQ iodide ensure its continued relevance in the laboratory. For optimal results, researchers should carefully consider the experimental conditions and perform thorough in situ calibrations to ensure the accuracy and reliability of their findings.

References

- 1. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent chloride sensor - Wikipedia [en.wikipedia.org]

- 5. Optical Imaging Reveals Elevated Intracellular Chloride in Hippocampal Pyramidal Neurons after Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Frontiers | Twenty years of fluorescence imaging of intracellular chloride [frontiersin.org]

- 8. Fluorescent chloride indicators to assess the efficacy of CFTR cDNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to 6-Methoxy-N-ethylquinolinium (MEQ) Iodide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-N-ethylquinolinium iodide (MEQ iodide) is a fluorescent chemical probe widely utilized for the detection and quantification of halide ions, particularly chloride (Cl⁻), in biological systems. Its fluorescence is highly sensitive to quenching by chloride ions through a collisional mechanism, making it a valuable tool for studying intracellular chloride concentrations, ion channel activity, and transporter function. This guide provides a comprehensive overview of the physical and chemical properties of MEQ iodide, detailed experimental protocols for its use, and an explanation of its mechanism of action.

Physical and Chemical Properties

MEQ iodide is a white solid organic compound. Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of MEQ Iodide

| Property | Value | Reference(s) |

| IUPAC Name | 6-methoxy-1-ethylquinolin-1-ium iodide | N/A |

| Synonyms | MEQ iodide | [1] |

| Molecular Formula | C₁₂H₁₄INO | N/A |

| Molecular Weight | 315.15 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Freeze (<-15 °C), protect from light | [1] |

Table 2: Spectral Properties of MEQ Iodide

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 318 - 344 nm | [1] |

| Emission Maximum | 442 - 447 nm | [1] |

Mechanism of Action: Fluorescence Quenching

The utility of MEQ iodide as a chloride indicator stems from the principle of collisional fluorescence quenching. When MEQ iodide in its excited state collides with a chloride ion, it returns to its ground state without emitting a photon. This results in a decrease in fluorescence intensity that is proportional to the concentration of the quencher (chloride ions).[1]

This relationship can be described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher.

-

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching. For MEQ, the Kₛᵥ for chloride is approximately 19 M⁻¹ in cellular environments.[2][3]

-

[Q] is the concentration of the quencher (chloride ions).

Experimental Protocols

Preparation of Membrane-Permeant dihydro-MEQ

MEQ iodide itself is a charged molecule and does not readily cross cell membranes. To facilitate loading into live cells, it must first be reduced to its uncharged, membrane-permeant form, dihydro-MEQ (diH-MEQ).[2][4] Inside the cell, it is reoxidized back to the fluorescently active MEQ, effectively trapping it within the cytoplasm.[4]

Materials:

-

MEQ iodide

-

Sodium borohydride (B1222165) (NaBH₄)

-

Argon or Nitrogen gas

-

Anhydrous, ethanol-free chloroform (B151607)

-

Deionized water

-

Rotary evaporator

Procedure:

-

Dissolve MEQ iodide in deionized water.

-

Slowly add an excess of sodium borohydride to the solution while stirring. The reaction is complete when the yellow color of the solution disappears.

-

Extract the aqueous solution with anhydrous, ethanol-free chloroform multiple times.

-

Combine the chloroform extracts and evaporate the solvent using a rotary evaporator to yield dihydro-MEQ as a white powder.

-

Store the dihydro-MEQ under an inert atmosphere (argon or nitrogen) at -20°C to prevent reoxidation.

Intracellular Chloride Measurement Using Fluorescence Microscopy

This protocol provides a general framework for loading cells with dihydro-MEQ and measuring changes in intracellular chloride.

Materials:

-

Cells of interest (e.g., cultured cells on coverslips or brain slices)

-

Dihydro-MEQ stock solution (in DMSO)

-

Physiological buffer (e.g., Krebs-Ringer-HEPES)

-

Fluorescence microscope with appropriate filters for UV excitation and blue emission.

-

Ionophores for calibration (e.g., nigericin (B1684572) and tributyltin)[5]

Procedure:

-

Cell Loading:

-

Prepare a loading solution by diluting the dihydro-MEQ stock solution in the physiological buffer to the desired final concentration (typically in the low micromolar range).

-

Incubate the cells with the loading solution for a sufficient time to allow for de-esterification and trapping of the probe (e.g., 30-60 minutes at 37°C). The optimal loading time and concentration should be determined empirically for each cell type.

-

Wash the cells with fresh physiological buffer to remove extracellular probe.

-

-

Fluorescence Imaging:

-

Mount the coverslip with loaded cells onto the fluorescence microscope.

-

Excite the cells with UV light (e.g., ~340-360 nm) and capture the emission fluorescence at ~440-460 nm.

-

Acquire baseline fluorescence readings.

-

Induce changes in intracellular chloride through experimental manipulation (e.g., application of a GABA receptor agonist).[4]

-

Record the changes in fluorescence intensity over time. A decrease in fluorescence intensity corresponds to an increase in intracellular chloride.

-

-

In-situ Calibration:

-

At the end of the experiment, perform an in-situ calibration to relate fluorescence intensity to absolute chloride concentrations.

-

Expose the cells to a series of calibration buffers containing known concentrations of chloride. These buffers should also contain high potassium (to clamp the membrane potential) and ionophores such as nigericin (a K⁺/H⁺ antiporter) and tributyltin (a Cl⁻/OH⁻ antiporter) to equilibrate intracellular and extracellular ion concentrations.[5][6]

-

Measure the fluorescence intensity at each chloride concentration.

-

Plot F₀/F versus the chloride concentration to generate a Stern-Volmer plot. The initial fluorescence reading in a chloride-free buffer can serve as F₀.

-

Use the resulting calibration curve to convert the experimental fluorescence data into intracellular chloride concentrations.

-

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (SPQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Collisional Quenching with MEQ: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles of collisional quenching using the fluorescent probe N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide (MEQ). It provides a comprehensive overview of the underlying theory, detailed experimental protocols, and applications in drug discovery, with a focus on high-throughput screening for ion channel modulators.

Core Principles of Collisional Quenching

Collisional quenching, also known as dynamic quenching, is a photophysical process in which the fluorescence of a fluorophore is decreased due to collisions with another molecule in solution, termed the quencher.[1][2] This process does not involve the formation of a stable ground-state complex between the fluorophore and the quencher. Instead, upon collision, the excited fluorophore returns to its ground state without the emission of a photon.[3]

The efficiency of collisional quenching is dependent on several factors, including the concentration of the quencher, the temperature, and the viscosity of the medium.[1] The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation:

F₀/F = 1 + Kₛᵥ[Q] [4]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher.

-

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.[4]

-

[Q] is the concentration of the quencher.

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ, confirming a collisional quenching mechanism.[4]

MEQ as a Fluorescent Probe for Chloride Ions

N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide, commonly known as MEQ, is a fluorescent indicator whose emission is sensitive to the concentration of halide ions, particularly chloride (Cl⁻), through a collisional quenching mechanism.[5][6] This property makes MEQ a valuable tool for measuring intracellular and extracellular chloride concentrations.

It is important to distinguish the chloride indicator MEQ from the fluorescent zinc indicator N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide, which is also sometimes abbreviated as MEQ but is more commonly known as TSQ. This guide focuses exclusively on the application of MEQ as a chloride-sensitive probe.

Photophysical Properties of MEQ

| Property | MEQ | MQAE (for reference) |

| Excitation Maximum (λex) | 318 nm[1][5] | 355 nm[7][8] |

| Emission Maximum (λem) | 447 nm[1][5] | 460 nm[7][8] |

| Stern-Volmer Constant (Kₛᵥ) for Cl⁻ | ~19 M⁻¹ (in cells)[2][6] | 200 M⁻¹ (in aqueous solution) |

| Quantum Yield (Φ) | Data not available | ~0.6 (for the related compound lucigenin)[2] |

| Fluorescence Lifetime (τ) | Data not available | Data not available |

Experimental Protocols

In Vitro Collisional Quenching Assay with MEQ and Chloride

This protocol describes a basic experiment to determine the Stern-Volmer constant for the quenching of MEQ fluorescence by chloride ions in a cell-free system.

Materials:

-

MEQ (N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tris buffer (or other suitable buffer, pH 7.4)

-

Sodium chloride (NaCl)

-

Deionized water

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of MEQ: Dissolve MEQ in DMSO to a concentration of 10 mM.

-

Prepare a working solution of MEQ: Dilute the MEQ stock solution in Tris buffer to a final concentration of 10 µM.

-

Prepare a series of quencher solutions: Prepare NaCl solutions of varying concentrations (e.g., 0 mM, 25 mM, 50 mM, 75 mM, 100 mM, 125 mM, 150 mM) in Tris buffer.

-

Perform fluorescence measurements:

-

For each NaCl concentration, mix the MEQ working solution with the NaCl solution in a 1:1 ratio in a quartz cuvette.

-

Place the cuvette in the fluorometer.

-

Set the excitation wavelength to 318 nm and the emission wavelength to 447 nm.[1][5]

-

Record the fluorescence intensity (F).

-

Measure the fluorescence intensity of the MEQ working solution without any NaCl (F₀).

-

-

Data Analysis:

-

Calculate the F₀/F ratio for each NaCl concentration.

-

Plot F₀/F versus the concentration of NaCl ([Q]).

-

Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Kₛᵥ).

-

Intracellular Chloride Measurement using a Membrane-Permeable MEQ Precursor

For intracellular measurements, the membrane-impermeable MEQ must be introduced into cells. This is typically achieved by using its reduced, membrane-permeable precursor, dihydro-MEQ (diH-MEQ), which is then oxidized to MEQ inside the cell.[6]

Materials:

-

MEQ

-

Sodium borohydride (B1222165) (NaBH₄)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Cells of interest

-

Fluorescence microscope or plate reader

Procedure:

-

Preparation of dihydro-MEQ (diH-MEQ):

-

Caution: Sodium borohydride is a reactive substance. Handle with appropriate safety precautions.

-

Just prior to use, dissolve MEQ in a minimal amount of DMSO.

-

Add a fresh solution of sodium borohydride in water to the MEQ solution. The exact stoichiometry will need to be optimized, but a molar excess of NaBH₄ is typically used.

-

The reduction to the lipophilic, non-fluorescent diH-MEQ is usually rapid.

-

-

Cell Loading:

-

Wash the cells with HBSS.

-

Incubate the cells with the freshly prepared diH-MEQ solution in cell culture medium for a specific duration (e.g., 30-60 minutes at 37°C). The optimal concentration and loading time should be determined empirically for each cell type.

-

During this incubation, diH-MEQ will diffuse across the cell membrane.

-

-

Oxidation to MEQ:

-

Once inside the cells, diH-MEQ is rapidly re-oxidized to the cell-impermeant, fluorescent MEQ.[6]

-

-

Washing:

-

Wash the cells thoroughly with HBSS to remove any extracellular dye.

-

-

Fluorescence Measurement and Calibration:

-

Measure the fluorescence of the MEQ-loaded cells using a fluorescence microscope or plate reader with excitation around 350-360 nm and emission around 450-460 nm (note that these may differ slightly from the in vitro maxima due to the intracellular environment).

-

To calibrate the intracellular chloride concentration, cells can be treated with ionophores such as nigericin (B1684572) and tributyltin in the presence of known extracellular chloride concentrations to equilibrate the intracellular and extracellular chloride levels.[6] A Stern-Volmer plot can then be generated to determine the intracellular Kₛᵥ.

-

Application in Drug Discovery: Screening for CFTR Modulators

A significant application of MEQ-based collisional quenching is in the discovery of drugs for cystic fibrosis (CF). CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a chloride ion channel. Defective CFTR leads to impaired chloride transport across epithelial cell membranes.

High-throughput screening (HTS) assays using fluorescent chloride indicators like MEQ can identify compounds that modulate CFTR activity. In these assays, cells expressing either wild-type or mutant CFTR are loaded with a chloride-sensitive dye. The assay then measures the change in fluorescence upon stimulation of the CFTR channel, which leads to an influx or efflux of chloride ions. Compounds that restore or enhance chloride transport in cells with mutant CFTR can be identified as potential therapeutic agents.

Signaling Pathway and Assay Principle

The CFTR chloride channel is a cAMP-activated channel.[5] Its activation involves phosphorylation by protein kinase A (PKA). Therefore, HTS assays often use a cocktail of activators, such as forskolin (B1673556) (an adenylyl cyclase activator) and a phosphodiesterase inhibitor (to maintain high cAMP levels), to stimulate CFTR-mediated chloride transport.

References

- 1. Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)] | AAT Bioquest [aatbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]

- 6. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. theinstituteoffluorescence.com [theinstituteoffluorescence.com]

6-Methoxy-N-ethylquinolinium iodide: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Methoxy-N-ethylquinolinium iodide (MEQ), a fluorescent indicator widely used for the measurement of intracellular chloride concentration. We will delve into its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application, particularly in the context of studying GABAergic neurotransmission.

Core Concepts and Chemical Properties

6-Methoxy-N-ethylquinolinium iodide is a water-soluble, positively charged organic compound. Its utility as a chloride indicator stems from the ability of chloride ions to quench its fluorescence through a process of collisional quenching. This means that the fluorescence intensity of MEQ is inversely proportional to the chloride concentration. MEQ itself is membrane-impermeable, a crucial property for selectively measuring intracellular chloride after its introduction into cells in a precursor form.

Table 1: Chemical and Physical Properties of 6-Methoxy-N-ethylquinolinium iodide

| Property | Value | Reference |

| CAS Number | 34373-76-7 | [1][2] |

| Molecular Formula | C₁₂H₁₄INO | [1] |

| Molecular Weight | 315.15 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Excitation Wavelength (λex) | ~318-344 nm | [3][4] |

| Emission Wavelength (λem) | ~442-447 nm | [3][4] |

| Storage Conditions | Freeze (<-15 °C), protect from light | [3] |

Synthesis of 6-Methoxy-N-ethylquinolinium iodide

The synthesis of 6-Methoxy-N-ethylquinolinium iodide is typically achieved through the N-alkylation of 6-methoxyquinoline (B18371) with an ethylating agent, such as ethyl iodide. This is a standard quaternization reaction of a heterocyclic amine.

Experimental Protocol: Synthesis of 6-Methoxy-N-ethylquinolinium iodide

Materials:

-

6-Methoxyquinoline

-

Ethyl iodide (or other suitable ethylating agent)

-

Anhydrous solvent (e.g., acetonitrile, toluene, or ethanol)

-

Stirring apparatus

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve 6-methoxyquinoline in an excess of the chosen anhydrous solvent under an inert atmosphere.

-

Add a molar excess (typically 1.5 to 3 equivalents) of ethyl iodide to the solution.

-

The reaction mixture is then stirred at room temperature or heated to reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

As the reaction proceeds, the product, 6-Methoxy-N-ethylquinolinium iodide, will precipitate out of the solution as it is a salt and generally less soluble in organic solvents than the starting materials.

-

After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration.

-

The crude product is washed with cold, anhydrous solvent to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield 6-Methoxy-N-ethylquinolinium iodide as a solid. The purity can be assessed by techniques such as NMR spectroscopy and melting point determination.

Mechanism of Action: Chloride-Dependent Fluorescence Quenching

The fluorescence of MEQ is quenched by chloride ions via a dynamic, or collisional, quenching mechanism. When MEQ absorbs a photon, it is promoted to an excited electronic state. In the absence of a quencher, it returns to the ground state by emitting a photon (fluorescence). However, if a chloride ion collides with the excited MEQ molecule, it can facilitate a non-radiative decay pathway, preventing the emission of a photon.

This relationship is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity in the presence of chloride at concentration [Cl⁻].

-

Kₛᵥ is the Stern-Volmer constant, which is a measure of the efficiency of quenching by chloride.

Table 2: Quantitative Fluorescence Quenching Data

| Parameter | Value | Notes |

| Stern-Volmer Constant (Kₛᵥ) in cells | ~19 M⁻¹ | This value can vary depending on the cellular environment and should be determined empirically for each experimental system.[5] |

| Fluorescence Quantum Yield | Not specifically reported for MEQ, but related quinolinium compounds have quantum yields in the range of 0.7-0.8 in the absence of quenchers. | The quantum yield is highly dependent on the solvent and the presence of quenchers. |

Experimental Protocols for Intracellular Chloride Measurement

Since MEQ is a charged molecule, it cannot passively cross the cell membrane. Therefore, a two-step process is required to load it into cells.

Protocol 1: Reduction of MEQ to Dihydro-MEQ (diH-MEQ)

Materials:

-

6-Methoxy-N-ethylquinolinium iodide (MEQ)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous, amine-free solvent (e.g., ethanol (B145695) or methanol)

-

Stirring apparatus

-

Inert atmosphere

Procedure:

-

Dissolve MEQ in the anhydrous solvent in a flask under an inert atmosphere.

-

Slowly add a molar excess of sodium borohydride to the solution while stirring. The reaction is typically performed at room temperature.

-

The reduction can be monitored by observing the disappearance of the fluorescence of MEQ.

-

Once the reaction is complete, the excess sodium borohydride can be quenched by the careful addition of a small amount of acetone (B3395972) or by acidic workup.

-

The solvent is removed under reduced pressure, and the resulting diH-MEQ can be extracted into an organic solvent like ethyl acetate.

-

The organic extract is washed with water to remove inorganic salts, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield diH-MEQ. diH-MEQ is unstable and should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 2: Cell Loading with diH-MEQ

Materials:

-

diH-MEQ stock solution (in a suitable solvent like DMSO)

-

Cultured cells or tissue slices

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Procedure:

-

Prepare a loading solution by diluting the diH-MEQ stock solution into the physiological buffer to the desired final concentration (typically in the low micromolar range).

-

Replace the culture medium of the cells with the loading solution.

-

Incubate the cells at 37°C for a period of 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.

-

After incubation, wash the cells several times with fresh physiological buffer to remove any extracellular diH-MEQ.

-

Allow the cells to rest for a period (e.g., 15-30 minutes) to ensure complete intracellular oxidation of diH-MEQ back to MEQ.

Protocol 3: In Situ Calibration of Intracellular MEQ Fluorescence

To accurately determine the intracellular chloride concentration, it is essential to perform an in situ calibration. This is achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.

Materials:

-

MEQ-loaded cells

-

Calibration buffers with varying known chloride concentrations (e.g., 0, 10, 20, 50, 100, 150 mM Cl⁻). To maintain osmolarity, an impermeant anion like gluconate is used to replace chloride.

-

Ionophores:

-

Nigericin (B1684572) (a K⁺/H⁺ antiporter)

-

Tributyltin (a Cl⁻/OH⁻ antiporter)

-

Procedure:

-

Prepare a series of calibration buffers with different chloride concentrations.

-

Add nigericin and tributyltin to each calibration buffer to a final concentration of approximately 10 µM.

-

Sequentially perfuse the MEQ-loaded cells with each calibration buffer.

-

Measure the steady-state fluorescence intensity (F) at each known chloride concentration.

-

Measure the fluorescence intensity in the zero-chloride buffer to obtain F₀.

-

Plot F₀/F versus the known chloride concentrations. The slope of this plot will be the Stern-Volmer constant (Kₛᵥ).

-

Once Kₛᵥ is determined, the intracellular chloride concentration in experimental conditions can be calculated from the measured fluorescence intensity using the Stern-Volmer equation.

Application in Studying GABA-A Receptor Activity

A primary application of MEQ is in the study of GABA-A receptor function. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. Activation of these receptors by GABA typically leads to an influx of chloride into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. MEQ can be used to monitor this chloride influx.

Protocol 4: GABA-A Receptor Activity Assay

Materials:

-

Neuronal cell culture or brain slices loaded with MEQ.

-

Physiological buffer.

-

GABA stock solution.

-

GABA-A receptor agonist (e.g., muscimol) and antagonist (e.g., bicuculline) stock solutions.

-

Fluorescence microscope with appropriate filters for MEQ.

Procedure:

-

Prepare MEQ-loaded cells as described in Protocol 2.

-

Mount the cells on the fluorescence microscope and perfuse with physiological buffer.

-

Acquire baseline fluorescence images for a stable period.

-

Apply GABA or a specific agonist to the cells via perfusion.

-

Record the change in fluorescence intensity over time. A decrease in fluorescence indicates chloride influx and GABA-A receptor activation.

-

To confirm the specificity of the response, pre-incubate the cells with a GABA-A receptor antagonist like bicuculline (B1666979) before applying GABA. The antagonist should block the GABA-induced fluorescence quenching.

-

Quantify the change in fluorescence and, using the in situ calibration data (Protocol 3), calculate the change in intracellular chloride concentration.

Safety and Handling

6-Methoxy-N-ethylquinolinium iodide is intended for research use only.[2] As with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat when handling the compound.[2]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2]

-